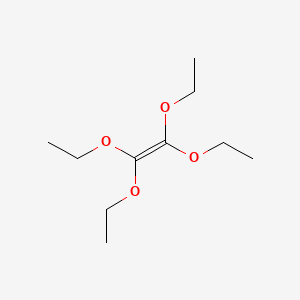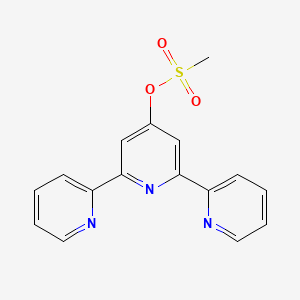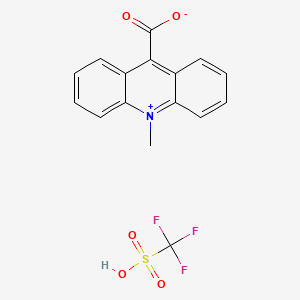
1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde is an organic compound characterized by the presence of an iodophenyl group attached to a pyrrole ring, which is further substituted with a carboxaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde typically involves the iodination of a phenylpyrrole precursor. One common method includes the use of iodine and an oxidizing agent to introduce the iodine atom into the phenyl ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substituted phenylpyrroles
- Carboxylic acids
- Alcohols
- Biaryl compounds (from coupling reactions)
Wissenschaftliche Forschungsanwendungen
1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific proteins or enzymes.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Wirkmechanismus
The mechanism of action of 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde is largely dependent on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrrole ring can participate in hydrogen bonding and π-π interactions .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Iodophenyl)-1h-pyrrole-2-carboxaldehyde
- 1-(2-Iodophenyl)-1h-pyrrole-2-carboxaldehyde
- 3-Iodophenyl derivatives
Uniqueness: 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its 2- and 4-iodophenyl counterparts, the 3-iodophenyl derivative may exhibit different electronic and steric properties, leading to distinct chemical behaviors and applications .
Eigenschaften
Molekularformel |
C11H8INO |
|---|---|
Molekulargewicht |
297.09 g/mol |
IUPAC-Name |
1-(3-iodophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H8INO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H |
InChI-Schlüssel |
UPRHLKIVFKDTJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)N2C=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


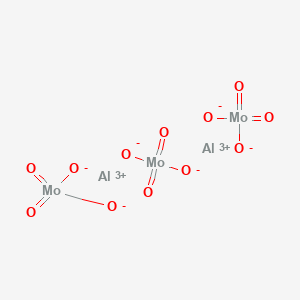
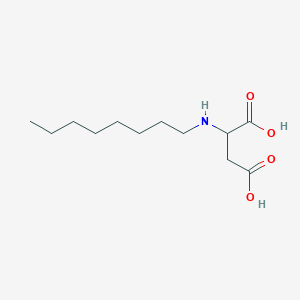

![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)
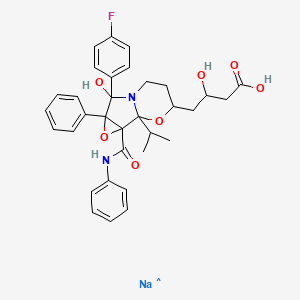
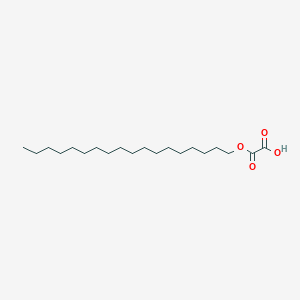


![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)
